methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 1-benzothiophene-2-carboxylic acid to introduce the chloro group. This is followed by the introduction of the isothiocyanate group through a reaction with thiophosgene. The final step involves esterification with methanol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Bases: Such as sodium hydroxide for hydrolysis reactions.
Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
Thiourea Derivatives: Formed from addition reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
- Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
- Methyl 3-chloro-6-ethoxy-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2S2/c1-15-11(14)10-9(12)7-3-2-6(13-5-16)4-8(7)17-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNHNZQPYPODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)N=C=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173228 | |
Record name | Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-06-4 | |
Record name | Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667414-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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